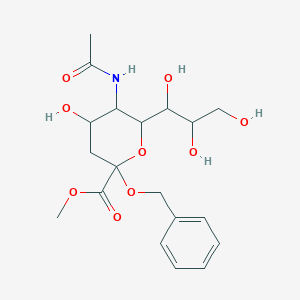
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is a biochemical compound with the molecular formula C19H27NO9 and a molecular weight of 413.42 . This compound is primarily used in research settings, particularly in the fields of biochemistry and proteomics . It is a derivative of neuraminic acid, which plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid followed by benzylation and methylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used to study cellular processes and interactions involving neuraminic acid derivatives.
Medicine: Research involving this compound helps in understanding diseases related to sialic acid metabolism.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It primarily affects the sialylation process, which is crucial for cell-cell communication and pathogen recognition. The compound’s effects are mediated through its incorporation into glycoproteins and glycolipids, influencing various biological functions .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylneuraminic Acid Methyl Ester: This compound is similar in structure but lacks the benzyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: Another derivative with multiple acetyl groups.
Uniqueness
N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester is unique due to its specific benzylation, which imparts distinct chemical properties and biological activities compared to other neuraminic acid derivatives .
Propiedades
Fórmula molecular |
C19H27NO9 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
methyl 5-acetamido-4-hydroxy-2-phenylmethoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22) |
Clave InChI |
RBYASKWXZPHFPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
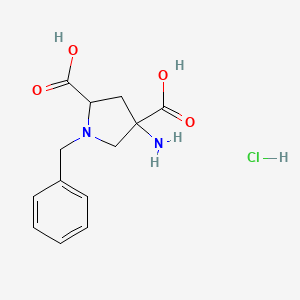
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)


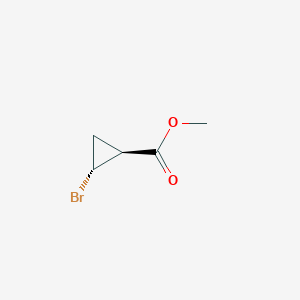
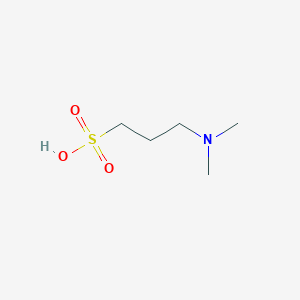


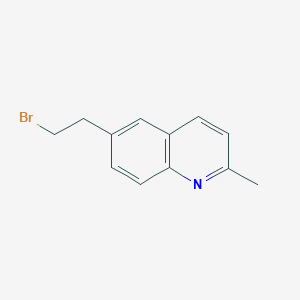
![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
